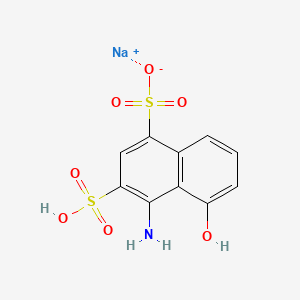
2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine
Vue d'ensemble
Description
“2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine” is a chemical compound with the molecular formula C11H15FN2 . It is used in diverse scientific research, with applications ranging from drug development to materials science.
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, involves methods like the Umemoto reaction and Balts-Schiemann reaction . These methods are used to prepare 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of “this compound” is based on the molecular formula C11H15FN2 . The molecular weight of this compound is 194.25 .Chemical Reactions Analysis
Fluoropyridines, such as “this compound”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 194.25 . More specific properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, such as 2-Fluoro-6-(4-methylpiperidin-1-yl)pyridine, play a crucial role in the development of chemosensors and complex compounds due to their unique spectroscopic properties, structures, and biological activities. Studies have highlighted the importance of pyridine derivatives in creating high-quality pigments and their applications in various fields, including pharmaceuticals and environmental sciences (Boča, Jameson, & Linert, 2011), (Grzybowski & Gryko, 2015).
Environmental Science
In environmental science, the focus on per- and polyfluoroalkyl substances (PFAS), which include fluorinated pyridine derivatives, is due to their persistence and potential ecological risks. Research has been directed towards understanding the fate, transport, and ecological risks of these compounds, emphasizing the need for comprehensive monitoring and the development of predictive models for bioaccumulation and assessment of biological effects (Prevedouros et al., 2006), (Ankley et al., 2020).
Pharmacology and Medicinal Importance
Pyridine derivatives have significant medicinal importance, exhibiting a wide range of biological activities. They have been the focus of numerous studies for their roles in treating various diseases and conditions. The development of novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidines (DIF) based on biochemical modulation of 5-fluorouracil (5-FU) showcases the potential of pyridine derivatives in enhancing treatment efficacy and reducing toxicity in cancer therapies (Maehara, 2003), (Altaf et al., 2015).
Propriétés
IUPAC Name |
2-fluoro-6-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-5-7-14(8-6-9)11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWCPDRMNFZHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)









![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)
![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)
